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molecular formula C14H8BrCl2NO B8768258 6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine CAS No. 102830-82-0

6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine

Cat. No. B8768258
M. Wt: 357.0 g/mol
InChI Key: KUQJOQDSCMXOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588733

Procedure details

To a stirred suspension of 30 g of (E)-3-(5-bromo-2-methoxy-3-pyridinyl)-1-(3,4-dichlorophenyl)-2-propen-1-one in 275 ml of tetrahydrofuran and 260 ml of absolute ethanol was added 6.0 g of sodium borohydride. After 1 hour under nitrogen, the reaction mixture was partitioned between aqueous 1N sodium hydroxide solution and ether. The ether layer was washed with aqueous saturated sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure to give a pale yellow oil which was crude α-[2-(5-bromo-2-methoxy-3-pyridinyl)ethenyl]-3,4-dichlorobenzenemethanol. To a stirred solution of 25.9 g of this crude alcohol in 400 ml of acetic acid under nitrogen there was added 25 ml of 48% aqueous hydrobromic acid. The mixture was heated to 85° C. for about 30 minutes then cooled rapidly to 23° C. in an ice bath, and partitioned between water and ether. The ether layer was washed several times with water and then successively with aqueous saturated sodium bicarbonate and sodium chloride solutions. It was then dried over sodium sulfate and the solvent evaporated under reduced pressure to give a pale yellow oil. Filtration through a layer of silica gel using chloroform as eluant gave 6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine as a pale yellow solid which exhibited the same characteristics as the material obtained in Example 8.
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
α-[2-(5-bromo-2-methoxy-3-pyridinyl)ethenyl]-3,4-dichlorobenzenemethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
25.9 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](/[CH:10]=[CH:11]/[C:12]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=2)=[O:13])[C:5](OC)=[N:6][CH:7]=1.[BH4-].[Na+].BrC1C=C(C=CC(C2C=CC(Cl)=C(Cl)C=2)O)C(OC)=NC=1.Br>O1CCCC1.C(O)C.C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:11][CH:12]([C:14]3[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=3)[O:13][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
275 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
α-[2-(5-bromo-2-methoxy-3-pyridinyl)ethenyl]-3,4-dichlorobenzenemethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)C=CC(O)C1=CC(=C(C=C1)Cl)Cl
Step Four
Name
alcohol
Quantity
25.9 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between aqueous 1N sodium hydroxide solution and ether
WASH
Type
WASH
Details
The ether layer was washed with aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
TEMPERATURE
Type
TEMPERATURE
Details
then cooled rapidly to 23° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
WASH
Type
WASH
Details
The ether layer was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
FILTRATION
Type
FILTRATION
Details
Filtration through a layer of silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)OC(C=C2)C2=CC(=C(C=C2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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